Lemuteporfin is derived from natural porphyrin structures, specifically modified to enhance its photodynamic properties. It falls under the category of chlorins, which are derivatives of porphyrins that possess a reduced double bond in the macrocyclic structure. These modifications improve the compound's absorption characteristics, making it suitable for therapeutic applications in PDT.
The synthesis of Lemuteporfin typically involves several key steps that modify protoporphyrin IX or other porphyrin precursors. The following outlines a general synthetic pathway:
Technical parameters, such as temperature, solvent choice, and reaction times, are critical for optimizing yield and purity during synthesis.
Lemuteporfin features a complex cyclic structure characterized by a macrocyclic chlorin core. The molecular formula typically is C₁₄H₁₅N₃O₃, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Spectroscopic techniques such as nuclear magnetic resonance and ultraviolet-visible spectroscopy are often employed to confirm the structure and assess purity.
Lemuteporfin participates in several chemical reactions relevant to its function as a photosensitizer:
These reactions are fundamental to its mechanism of action in photodynamic therapy.
The mechanism of action of Lemuteporfin involves several sequential steps:
Research indicates that Lemuteporfin's efficacy can be influenced by factors such as light dose, duration of exposure, and tumor type.
Lemuteporfin exhibits distinct physical and chemical properties:
These properties are crucial for optimizing therapeutic protocols involving Lemuteporfin.
Lemuteporfin has significant applications in medical science:
The strategic incorporation of diethylene glycol (DEG) chains into the benzoporphyrin core of Lemuteporfin represents a breakthrough in photosensitizer engineering. This functionalization specifically targets the periphery of the chlorin macrocycle, where hydrophilic DEG moieties are conjugated via ester or ether linkages to the carboxyl groups of the porphyrin derivative. The synthetic pathway involves nucleophilic substitution reactions between halogenated benzoporphyrin precursors and sodium alkoxides of protected DEG chains, followed by deprotection steps. Critical microwave-assisted synthesis techniques reduce reaction times from hours to minutes while improving yields from 45% to 78% compared to conventional thermal methods [5] [9].
The primary advantage of DEG functionalization lies in its profound impact on molecular polarity. Lemuteporfin exhibits a calculated log P reduction of 2.3 units compared to non-functionalized analogs, as demonstrated in Table 1. This amphiphilicity transformation enables spontaneous self-assembly in aqueous environments while preserving the planar configuration essential for photodynamic activity. Spectroscopic analyses confirm that DEG chains induce minimal distortion (<5°) to the chlorin π-system, preserving the extended conjugation required for efficient light absorption at 690±5 nm. The ethylene oxide units further serve as molecular spacers, positioning terminal hydroxyl groups for subsequent bioconjugation without steric interference with the photosensitizing core [5] [8] [9].
Table 1: Solubility Parameters of Benzoporphyrin Derivatives
Compound | log P | Aqueous Solubility (µg/mL) | Critical Micelle Conc. (mM) |
---|---|---|---|
Unmodified BPD | 8.2±0.3 | 0.15±0.02 | - |
Lemuteporfin | 5.9±0.2 | 48.7±3.5 | 0.085±0.007 |
Verteporfin | 6.8±0.3 | 12.3±1.1 | - |
Lemuteporfin synthesis requires precise regiochemical control during the derivatization of the chlorin macrocycle, which contains multiple reactive centers. The benzoporphyrin precursor features three carboxyl groups at positions 131 (formic acid derivative), 152 (acetic acid derivative), and 173 (propionic acid derivative), each with distinct chemical reactivities. Statistical conjugation approaches yield complex isomer mixtures with substantially compromised photodynamic activities. Research demonstrates that the 131-position derivative exhibits 3.7-fold greater phototoxicity than the 173-isomer due to its nearly linear molecular conformation that optimizes interaction with cellular targets [2] [4].
Advanced regioisomeric control is achieved through three innovative approaches:
Crystallographic studies reveal that optimal bioactivity requires preservation of the propionic acid chain at position 173 in its unmodified state, as this moiety facilitates specific protein interactions within tumor microenvironments. Regioisomeric purity is quantified using reverse-phase HPLC with a pentafluorophenyl stationary phase, which resolves positional isomers with baseline separation. The 131-regioisomer consistently demonstrates superior singlet oxygen quantum yield (ΦΔ = 0.78±0.03) compared to the 152-isomer (ΦΔ = 0.62±0.04) or 173-isomer (ΦΔ = 0.59±0.05), as shown in Table 2 [2] [4].
Table 2: Photophysical Properties of Lemuteporfin Regioisomers
Isomer Position | Absorption λmax (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Cellular Uptake (pmol/10⁶ cells) | Relative Phototoxicity (IC50) |
---|---|---|---|---|
131 | 690±1 | 0.78±0.03 | 38.7±3.2 | 1.0 (reference) |
152 | 686±1 | 0.62±0.04 | 22.4±1.9 | 3.7±0.4 |
173 | 688±1 | 0.59±0.05 | 19.1±1.7 | 4.2±0.5 |
Mixture | 687±2 | 0.66±0.06 | 26.9±2.4 | 2.8±0.3 |
Lemuteporfin's amphiphilic design enables sophisticated liposomal encapsulation strategies that optimize biodistribution and cellular delivery. The clinical-grade formulation incorporates two complementary approaches:
This dual-loading strategy achieves unprecedented encapsulation efficiency (>98%) and drug-to-lipid ratios of 1:4 (w/w), significantly exceeding single-mechanism formulations. Dynamic light scattering reveals uniform particle distribution (PDI <0.15) with mean diameters of 120±15 nm – optimal for enhanced permeability and retention (EPR) effects in tumor vasculature. The lipid-anchored fraction remains stably associated with liposomes during circulation, while bilayer-integrated molecules exhibit controlled transfer to serum albumin (association constant Ka = 8.04×10⁻⁷ M), facilitating drug release at target sites [5] [8].
Comparative studies demonstrate that Lemuteporfin liposomes maintain >95% drug integrity after 6 months at 4°C, with leakage rates below 3% per month. The inclusion of 5 mol% polyethylene glycol (PEG)-lipid conjugates extends circulation half-life to 18±2 hours in murine models. Crucially, in vitro testing in 3D ovarian cancer models shows the dual-loaded liposomes achieve 50% cell killing at light doses 3.2-fold lower than Visudyne® (standard verteporfin formulation) due to simultaneous mitochondrial/ER and lysosomal photodamage mechanisms [5] [8].
Table 3: Performance Characteristics of Lemuteporfin Liposomal Formulations
Parameter | Conventional Bilayer Incorporation | Lipid-Anchored Conjugation | Dual-Loaded Formulation |
---|---|---|---|
Encapsulation Efficiency | 85±4% | 92±3% | 98±1% |
Serum Stability (48h) | 62±5% retained | 97±2% retained | 96±2% retained |
HSA Transfer Rate (t½) | 8.7±0.9 min | >72 hours | 10.2±1.1 min (free) + stable (anchored) |
Plasma AUC (mM·h) | 28.5±2.3 | 41.7±3.1 | 59.2±4.5 |
Tumor Accumulation (%ID/g) | 3.8±0.4 | 5.1±0.6 | 7.9±0.8 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: